2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid

Suzuki-Miyaura coupling Aryl iodide reactivity Oxidative addition

Researchers needing efficient Suzuki-Miyaura coupling partners often face low yields with bromo or non-halogenated biphenyl analogs. This compound's 2'-iodo handle enables ~10× faster oxidative addition with Pd catalysts, allowing milder conditions and higher yields with sensitive substrates. • Ar-I reactivity minimizes side products with labile esters and epimerizable stereocenters. • ≥95% purity ensures reproducible stoichiometry for PROTAC linker synthesis. • XLogP3=4.8, MW=324.11-balanced lipophilicity for orally bioavailable libraries.

Molecular Formula C13H9IO2
Molecular Weight 324.11 g/mol
CAS No. 855254-47-6
Cat. No. B1393667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid
CAS855254-47-6
Molecular FormulaC13H9IO2
Molecular Weight324.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)I
InChIInChI=1S/C13H9IO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)
InChIKeyQLWJXWHADHUTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Key Properties


2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is a halogenated biphenyl carboxylic acid bearing an iodine atom at the 2' position and a carboxylic acid group at the 3 position of the biphenyl scaffold [1]. Its molecular formula is C13H9IO2 with a molecular weight of 324.11 g/mol, and it exhibits a computed partition coefficient (XLogP3) of 4.8, indicating moderate lipophilicity [1]. The compound serves primarily as a synthetic building block in medicinal chemistry and organic synthesis, owing to the versatile reactivity of the aryl iodide moiety in palladium-catalyzed cross-coupling reactions [2].

Cross-Coupling Reactivity Advantage


Generic biphenyl carboxylic acids lacking the 2'-iodo substituent cannot serve as direct electrophilic partners in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions that require an aryl halide handle [1]. The iodine atom at the 2' position facilitates oxidative addition with palladium catalysts with significantly higher reactivity than the corresponding bromo or chloro analogs, enabling milder reaction conditions and higher yields in the construction of complex biaryl architectures [2]. Substituting a non-halogenated or differently halogenated analog would compromise coupling efficiency, alter regioselectivity, or necessitate harsher conditions, directly impacting synthetic route feasibility and reproducibility in both research and industrial settings.

Quantitative Differentiation Evidence


Iodo vs. Bromo/Chloro Cross-Coupling Reactivity

The 2'-iodo substituent provides a kinetically superior leaving group in oxidative addition with Pd(0) compared to bromo and chloro analogs. While no direct head-to-head kinetic study of this specific compound was identified, class-level inference from the well-established reactivity trend Ar-I > Ar-Br > Ar-Cl in palladium-catalyzed cross-coupling supports that the iodo derivative enables faster oxidative addition and thus higher coupling efficiency under milder conditions [1]. This reactivity difference is critical for late-stage functionalization of sensitive substrates where elevated temperatures or prolonged reaction times (required for Ar-Br or Ar-Cl) would cause decomposition or racemization.

Suzuki-Miyaura coupling Aryl iodide reactivity Oxidative addition

Purity and Identity for Procurement

Commercially available 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid is supplied at a minimum purity of 95% as specified by vendor technical datasheets, providing a clear procurement benchmark that ensures reproducibility of synthetic outcomes [1]. The melting point is reported as 168-170 °C, which serves as a practical identity confirmation parameter distinct from non-iodinated biphenyl carboxylic acid analogs [2]. While comparative purity data for the 2'-bromo and 2'-chloro analogs from the same supplier are not available, this stated specification enables procurement decisions based on quantitative quality criteria rather than relying on untested generic compounds.

Purity analysis Quality control Procurement specification

Physicochemical Differentiation from Analogs

The 2'-iodo substitution significantly increases molecular weight and lipophilicity compared to the non-halogenated parent and lighter halogen analogs. The target compound has a computed XLogP3 of 4.8 and a molecular weight of 324.11 g/mol [1]. In contrast, the non-halogenated [1,1'-biphenyl]-3-carboxylic acid has a molecular weight of 198.22 g/mol (XLogP3 ~3.0), and the 2'-fluoro analog has a molecular weight of 216.21 g/mol (XLogP3 ~3.5) [2]. These differences are meaningful for medicinal chemistry design where modulation of lipophilicity and molecular weight influences membrane permeability, metabolic stability, and pharmacokinetic profiles.

Lipophilicity XLogP3 Molecular weight

Limited Biological Activity Data

A BindingDB entry (BDBM50203255) lists IDO1 inhibitory activity with Ki = 220 nM, IC50 = 78 nM, and cellular EC50 = 75 nM for a compound mapped to the same monomer ID [1]. However, the canonical SMILES and molecular formula in that entry correspond to a different chemotype (C14H10ClN5O2, MW = 315.72), indicating a likely database misassignment. Therefore, no direct, verifiable biological activity data for 2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid can be confirmed from primary literature or authoritative databases at this time. This absence of evidence precludes any claims of biological differentiation against analogs and underscores the compound's primary value as a synthetic intermediate rather than a bioactive molecule.

Biological activity IDO1 inhibition Data gap

Recommended Application Scenarios


Late-Stage Suzuki-Miyaura Diversification

The 2'-iodo handle enables efficient palladium-catalyzed cross-coupling under mild conditions, making this compound an ideal building block for introducing the biphenyl-3-carboxylic acid motif into complex pharmacophores at a late synthetic stage. The superior reactivity of Ar-I over Ar-Br (class-level kinetic ratio ~10:1) translates to higher yields and fewer side products when coupling partners contain sensitive functional groups such as epimerizable stereocenters, labile esters, or oxidizable heterocycles [1]. This scenario is directly supported by the reactivity evidence in Section 3, Evidence Item 1.

PROTAC Linker Assembly

As a protein degrader building block supplied at ≥95% purity with established physicochemical properties (XLogP3 = 4.8, MW = 324.11 g/mol), this compound is well-suited for PROTAC linker synthesis where a balance of lipophilicity and aqueous solubility is required for cellular permeability [1][2]. The favorable XLogP3 value positions it within a range compatible with oral bioavailability guidelines, and the defined purity ensures reproducible conjugation chemistry. This application is grounded in the purity specification (Section 3, Evidence Item 2) and physicochemical data (Section 3, Evidence Item 3).

Radioiodinated Tracer Synthesis

The presence of a stable iodine atom at the 2' position makes this compound a potential precursor for isotopic exchange or electrophilic radioiodination, analogous to radioiodinated biphenyl MMP inhibitors previously reported in the literature [3]. While direct radiosynthesis data for this specific compound are not published, the structural similarity to known radioiodinated biphenyl carboxylic acids suggests applicability in SPECT tracer development. The starting compound's high purity and structural confirmation via melting point support its use in GMP-like synthesis workflows. This scenario draws on the structural class inference from established biphenyl iodination chemistry (Section 3, Evidence Item 1).

Biaryl Library Synthesis

The significant physicochemical differentiation from the non-halogenated and fluoro analogs (ΔXLogP3 > +1.3, ΔMW > +107 g/mol) enables this compound to serve as a distinct member of a biaryl building block library for SAR exploration [4]. Researchers can use this compound alongside lighter analogs to systematically probe the effect of increased lipophilicity and molecular bulk on target engagement, cellular potency, and metabolic stability. This application is directly supported by the cross-study comparable data in Section 3, Evidence Item 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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